(2R,3S)-2,3-Diaminosuccinic acid
Overview
Description
(2R,3S)-2,3-Diaminosuccinic acid is a chiral amino acid derivative with two amino groups attached to the succinic acid backbone
Mechanism of Action
Target of Action
It’s structurally similar to isocitric acid, which is an intermediate in the tricarboxylic acid (tca) cycle
Mode of Action
As a structural isomer of isocitric acid, it might interact with the same enzymes and affect similar biochemical processes . .
Biochemical Pathways
(2R,3S)-2,3-Diaminosuccinic acid might be involved in the TCA cycle due to its structural similarity to isocitric acid . The TCA cycle is a crucial metabolic pathway that provides energy through the oxidation of acetyl-CoA. Any changes in this pathway can have significant downstream effects on cellular metabolism.
Result of Action
Given its potential involvement in the TCA cycle, it might influence energy production and other metabolic processes within the cell .
Biochemical Analysis
Cellular Effects
It’s hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that it exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are needed to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It’s hypothesized that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It’s believed that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It’s hypothesized that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Diaminosuccinic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a diester or diketone, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where specific strains of microorganisms are used to produce the compound from renewable resources. This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-Diaminosuccinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form diamino derivatives with different oxidation states.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce diamino derivatives with different oxidation states.
Scientific Research Applications
(2R,3S)-2,3-Diaminosuccinic acid has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3S)-2,3-Diaminosuccinic acid include other chiral amino acid derivatives, such as (2R,3R)-2,3-Diaminosuccinic acid and (2S,3S)-2,3-Diaminosuccinic acid. These compounds share similar structures but differ in their stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can result in different biological and chemical properties compared to its diastereomers and enantiomers. This makes it valuable for specific applications where the stereochemistry plays a crucial role in the compound’s activity and interactions.
Properties
IUPAC Name |
(2R,3S)-2,3-diaminobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNYNCTUBKSHHL-XIXRPRMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@@H](C(=O)O)N)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307806 | |
Record name | meso-2,3-Diaminosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23220-52-2 | |
Record name | meso-2,3-Diaminosuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23220-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | erythro-3-Aminoaspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023220522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | meso-2,3-Diaminosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythro-3-aminoaspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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